7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Catalog No.
S3321174
CAS No.
441067-87-4
M.F
C11H8ClNO
M. Wt
205.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

CAS Number

441067-87-4

Product Name

7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

IUPAC Name

7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-one

Molecular Formula

C11H8ClNO

Molecular Weight

205.64

InChI

InChI=1S/C11H8ClNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2

InChI Key

GSWMOQYMNZTVSB-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl

Canonical SMILES

C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl

7-Chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound characterized by a fused cyclopentane and indole structure. Its molecular formula is C11H8ClNOC_{11}H_{8}ClNO, with a molar mass of approximately 205.64 g/mol. This compound features a chlorine atom at the 7-position of the cyclopenta[b]indole framework, which is significant for its chemical reactivity and biological properties. The structure contributes to its potential applications in medicinal chemistry, particularly as a lead compound for drug development .

The chemical reactivity of 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one primarily involves electrophilic aromatic substitution due to the presence of the chlorine substituent. It can undergo various reactions such as:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol or further modified to yield different derivatives.
  • Cyclization reactions: It may also participate in cyclization processes leading to more complex structures.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or improve pharmacological profiles .

Research indicates that 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one exhibits promising biological activities. It has been investigated for:

  • Anticancer properties: Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines.
  • Antimicrobial activity: Some derivatives have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective effects: There is emerging evidence that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Several synthetic routes have been developed for producing 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one, including:

  • Cyclization of indole derivatives: Starting with substituted indoles and subjecting them to cyclization conditions can yield the desired compound.
  • Chlorination of precursors: Chlorination reactions on suitable precursors followed by cyclization steps can also be employed.
  • Multistep synthesis: A combination of functional group transformations and cyclization can afford high yields of the target compound.

These methods often require careful control of reaction conditions to optimize yield and purity .

7-Chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several potential applications:

  • Drug development: Its unique structure makes it a valuable lead compound in the search for new therapeutic agents.
  • Research tool: It can serve as a reference standard in pharmacological studies and chemical assays.
  • Biological studies: Investigating its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential .

Studies on the interactions of 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one with various biological macromolecules are ongoing. These include:

  • Protein-ligand interactions: Understanding how this compound interacts with specific proteins can elucidate its mechanism of action.
  • Receptor binding studies: Investigating its affinity for various receptors helps in assessing its potential therapeutic uses.
  • Metabolic studies: Research into how this compound is metabolized in biological systems provides insights into its pharmacokinetics and safety profile .

Several compounds share structural similarities with 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-oneMethoxy group at the 7-positionPotentially enhanced solubility and bioavailability
5-ChloroindoleChlorine substitution on indole backboneSimpler structure; primarily studied for anticancer activity
6-BromoindoleBromine substitution on indoleKnown for unique reactivity patterns in organic synthesis

These compounds are structurally related but differ in their substituents and resulting biological activities. The presence of different halogens or functional groups significantly influences their chemical behavior and potential applications .

XLogP3

2.8

Dates

Modify: 2023-08-19

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